6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a quinoline derivative recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound features a chloro and hydroxy functional group, which contribute to its unique reactivity and biological effects. Quinoline derivatives are widely studied in medicinal chemistry due to their potential therapeutic applications and roles in organic synthesis and material science.
The compound's chemical structure can be derived from 4-hydroxyquinoline through methylation and chlorination processes. It is categorized under quinolinones, a class of compounds known for their pharmacological significance. The compound's chemical formula is C_10H_8ClN_1O_2, with a molecular weight of 215.63 g/mol .
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one belongs to the class of heterocyclic compounds, specifically quinolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its classification as a quinolone positions it within a group that is often explored for therapeutic applications.
The synthesis of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one typically involves several key steps:
The reaction conditions are optimized to enhance yield and purity. Industrial methods may employ continuous flow reactors or advanced purification techniques to streamline production processes.
The molecular structure of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one features a quinoline backbone with specific substituents:
This arrangement significantly influences its chemical reactivity and biological activity.
Key structural data includes:
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanisms underlying the biological activities of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one vary according to its application:
Key physical properties include:
Chemical properties encompass:
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one has several notable applications:
This compound exemplifies the versatility of quinoline derivatives in various fields of research and industry, highlighting its significance in ongoing scientific investigations.
The 4-hydroxy-2-quinolinone scaffold represents a privileged structure in medicinal chemistry, characterized by a benzene ring fused to a 2-pyridone moiety with a hydroxyl group at the C-4 position. This heterocyclic system has evolved from early natural product isolations (e.g., flindersine) to a versatile synthetic platform for drug discovery. Historically, derivatives like roquinimex (linomide) demonstrated immunomodulatory and anti-angiogenic properties in autoimmune disorders and cancer, establishing the scaffold’s pharmacological relevance [3]. Subsequent generations, including tasquinimod, refined these properties through targeted substitutions, yielding compounds with 30–60-fold greater anti-tumor potency than first-generation analogs [3]. The synthetic accessibility of this scaffold—via Conrad–Limpach, Gould–Jacobs, or microwave-assisted Cheng reactions—enabled systematic exploration of its bioactivity [2]. Key developments include:
Table 1: Clinically Explored 4-Hydroxy-2-quinolinone Derivatives
Compound | Key Substituents | Primary Activity | Clinical Stage |
---|---|---|---|
Roquinimex | 1-Methyl, 3-carboxamide | Immunomodulation | Phase III (halted) |
Tasquinimod | 1-Methyl, 4-aryloxy | Anti-angiogenic (prostate cancer) | Phase II |
Rebamipide | 1-Methyl, 4-chloro | Gastroprotective | Marketed (Japan) |
Halogenation and N-alkylation serve as critical strategies for optimizing the pharmacodynamic and pharmacokinetic profiles of 4-hydroxy-2-quinolinones. Bromination or chlorination at C-6/C-7 enhances antimicrobial potency by:
SAR studies demonstrate that a bromine at C-6 boosts antifungal activity 67-fold compared to unsubstituted analogs (e.g., 3j vs. 3a: IC₅₀ = 1.05 µg/mL vs. 70.97 µg/mL against A. flavus) [1]. N-Alkylation, particularly N-methylation, modulates solubility, bioavailability, and target engagement:
Table 2: Impact of Halogenation on Antimicrobial Activity of 4-Hydroxy-2-quinolinones
Compound | C-6 Substituent | C-1 Substituent | IC₅₀ vs. A. flavus (µg/mL) | Potency vs. Control |
---|---|---|---|---|
3a | H | Methyl | 70.97 ± 3.71 | 1× |
3f | Br | Methyl | 23.19 ± 3.19 | 3× |
3j | Br | Methyl | 1.05 ± 1.31 | 67× |
Amphotericin B | – | – | 1.93 ± 1.04 | Reference |
The 6-chloro-1-methyl motif confers distinct advantages in pharmacophore design, balancing electronic effects, steric occupancy, and ADMET properties. The chlorine atom at C-6:
Concurrently, the 1-methyl group prevents undesirable tautomerization, locking the 2-quinolone in the lactam form, which is essential for hydrogen bonding with targets like PI3Kα or LOX [3] [7]. In cytotoxic hybrids, 6-chloro-4-hydroxy-1-methylquinolin-2(1H)-one fused to pyrimidine (6b, 6e) achieved IC₅₀ = 1.33 µM against KB cancer cells by intercalating DNA and inhibiting topoisomerases [7]. Molecular docking confirms the 1-methyl group’s role in hydrophobic pocket occupancy, while the 6-chloro atom forms halogen bonds with Asp86 of PI3Kα [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2